Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate
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Overview
Description
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-5-methylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
Scientific Research Applications
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Medicine: Research into boron-based compounds for cancer treatment, such as boron neutron capture therapy (BNCT), may involve this compound.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers or catalysts.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the boron species, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is unique due to the presence of the 5-methyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different outcomes in synthetic applications compared to its analogs.
Properties
Molecular Formula |
C9H9BF3KO2 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-5-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
PWLODVBCNJCJLS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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